molecular formula C18H21NO B13994642 2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine

2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine

Cat. No.: B13994642
M. Wt: 267.4 g/mol
InChI Key: ZCMPTCLUVXAAJC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine is a chemical compound belonging to the benzazepine class Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of α-halogeno hydrazones with imines in the presence of sodium carbonate can lead to the formation of tetrahydrobenzazepine derivatives . The reaction typically proceeds under moderate to high chemical yields.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can further improve the sustainability of the industrial production methods.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated benzazepine derivatives. Substitution reactions can result in a variety of functionalized benzazepine compounds.

Scientific Research Applications

2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1-(4-methoxyphenyl)-3-methyl-1H-3-benzazepine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to modulate neurotransmitter receptors and induce cell cycle arrest in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C18H21NO/c1-19-12-11-14-5-3-4-6-17(14)18(13-19)15-7-9-16(20-2)10-8-15/h3-10,18H,11-13H2,1-2H3

InChI Key

ZCMPTCLUVXAAJC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC=CC=C2C(C1)C3=CC=C(C=C3)OC

Origin of Product

United States

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